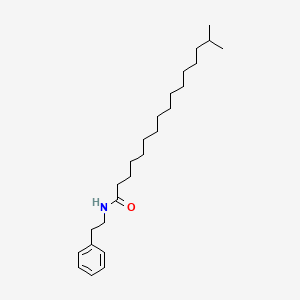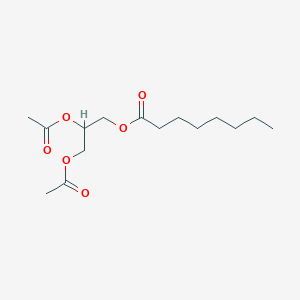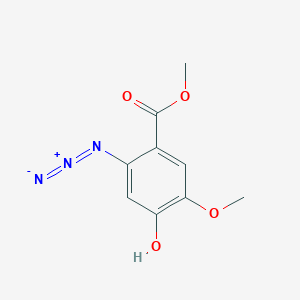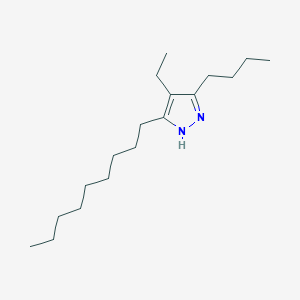
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide is an organic compound with a complex structure that includes both phenyl and cyclohexylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4-phenylcyclohexylidene)acetamide typically involves the acylation of imine derivatives. The process begins with the formation of imines, which are then subjected to acylation reactions to yield the desired compound . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to enhance the yield and selectivity of the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide can undergo several types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium-based catalysts, often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticonvulsant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-Phenyl-2-(4-phenylcyclohexylidene)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This binding can modulate the activity of these channels, leading to its observed anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has similar structural features and has been studied for its anticonvulsant activity.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds have been evaluated for their antibacterial and anticancer properties.
Uniqueness
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neuronal voltage-sensitive sodium channels sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Eigenschaften
CAS-Nummer |
919769-13-4 |
|---|---|
Molekularformel |
C20H21NO |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-phenyl-2-(4-phenylcyclohexylidene)acetamide |
InChI |
InChI=1S/C20H21NO/c22-20(21-19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-10,15,18H,11-14H2,(H,21,22) |
InChI-Schlüssel |
CUXKKPHHDOATMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC(=O)NC2=CC=CC=C2)CCC1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)


![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)

![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)

